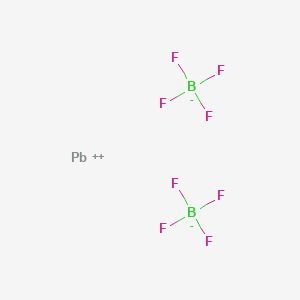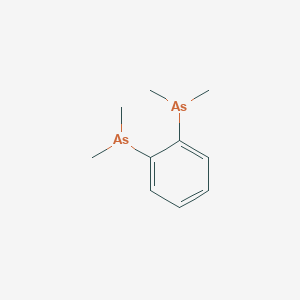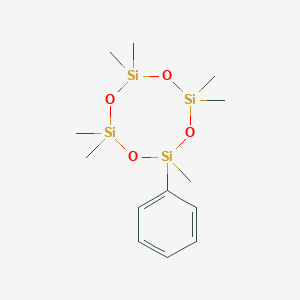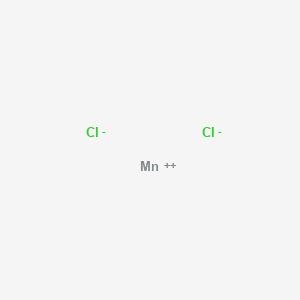
Fosfato de hierro(III) dihidratado
Descripción general
Descripción
Iron(III) phosphate dihydrate, also known as ferric phosphate dihydrate, is an inorganic compound with the chemical formula FePO₄·2H₂O. It is a yellow-brown solid that is sparingly soluble in water.
Aplicaciones Científicas De Investigación
Iron(III) phosphate dihydrate has a wide range of applications in scientific research:
Medicine: It is being explored for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Mecanismo De Acción
- Iron(III) phosphate primarily interacts with biological systems through its iron component. Iron is essential for various physiological processes, including oxygen transport (via hemoglobin) and cellular oxidation mechanisms .
- Iron(III) phosphate forms strong complexes with other species, such as pyrophosphate. These interactions facilitate iron removal from transferrin (a protein involved in iron transport), enhance iron transfer from transferrin to ferritin (an iron storage protein), and promote iron exchange between transferrin molecules .
- In the context of batteries, FePO₄ can undergo phase changes under high pressures, transitioning from tetrahedral Fe(III) and phosphate sites to a more dense structure with octahedral Fe centers .
Target of Action
Mode of Action
Action Environment
Direcciones Futuras
Iron(III) phosphate dihydrate has attracted much interest as potential cathode materials in batteries . It can also be used for bonding fabrics, wood, and other materials to iron or steel surfaces . Furthermore, it is used to make lithium iron phosphate, the cathode in lithium iron phosphate batteries .
Análisis Bioquímico
Biochemical Properties
Iron(III) phosphate dihydrate plays a crucial role in biochemical reactions. It is used as a catalyst in the synthesis of 3,4-dihydropyrimidin-2(1H)-ones and thiones via the one-pot three-component Biginelli reaction . The nature of these interactions involves reacting with aldehydes, β-ketoesters, and urea/thiourea .
Molecular Mechanism
The molecular mechanism of Iron(III) phosphate dihydrate is primarily through its role as a catalyst. It facilitates the Biginelli reaction, leading to the synthesis of dihydropyrimidinones and thiones
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Iron(III) phosphate dihydrate can be synthesized through several methods. One common approach involves the reaction of ferrous sulfate with phosphoric acid in the presence of hydrogen peroxide. The reaction is typically carried out at a controlled temperature of around 70°C. The resulting light yellow precipitate is then adjusted to a pH of 1.5 using ammonia water. The mixture is transferred to a hydrothermal kettle and subjected to hydrothermal reaction at temperatures of 120°C, 150°C, and 180°C for 6 hours. The product is then filtered, washed, and dried at 80°C to obtain iron(III) phosphate dihydrate .
Industrial Production Methods: In industrial settings, iron(III) phosphate dihydrate is often produced using a rapid precipitation method. This involves the use of surfactants, aging time, and ultrasonic treatment to optimize the process parameters. The best conditions for preparing iron(III) phosphate dihydrate with good dispersity include using cetyltrimethylammonium bromide (CTAB) as a surfactant, aging for 4 hours, and ultrasonic treatment for 60 minutes .
Análisis De Reacciones Químicas
Types of Reactions: Iron(III) phosphate dihydrate undergoes various chemical reactions, including:
Oxidation: It can act as an oxidizing agent in certain reactions.
Reduction: It can be reduced to iron(II) phosphate under specific conditions.
Substitution: It can participate in substitution reactions with other phosphates or metal ions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide is commonly used as an oxidizing agent.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Reactions with other metal salts or phosphates can occur under aqueous conditions.
Major Products:
Oxidation: Iron(III) phosphate can be converted to iron(III) oxide.
Reduction: Iron(II) phosphate is formed.
Substitution: Various metal phosphates can be produced depending on the reactants used.
Comparación Con Compuestos Similares
- Iron(III) phosphate tetrahydrate (FePO₄·4H₂O)
- Iron(III) pyrophosphate (Fe₄(P₂O₇)₃)
- Iron(III) oxide (Fe₂O₃)
Comparison: Iron(III) phosphate dihydrate is unique due to its specific hydration state, which influences its solubility and reactivity. Compared to iron(III) phosphate tetrahydrate, the dihydrate form has different thermal stability and solubility properties. Iron(III) pyrophosphate, on the other hand, has a different phosphate structure, leading to distinct chemical behaviors. Iron(III) oxide is primarily used for its magnetic properties and differs significantly in its applications compared to iron(III) phosphate dihydrate .
Propiedades
IUPAC Name |
iron(3+);phosphate;dihydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Fe.H3O4P.2H2O/c;1-5(2,3)4;;/h;(H3,1,2,3,4);2*1H2/q+3;;;/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMTOKWDUYJKSCN-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O.[O-]P(=O)([O-])[O-].[Fe+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
FeH4O6P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60928695 | |
| Record name | Iron(3+) phosphate--water (1/1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60928695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.85 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13463-10-0 | |
| Record name | Iron(3+) phosphate--water (1/1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60928695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of Iron(III) phosphate dihydrate in biological systems?
A: Research indicates that Iron(III) phosphate dihydrate can interact with biological molecules like collagen. A study [] demonstrated that collagen fibrils effectively nucleate the formation of Iron(III) phosphate dihydrate crystals in supersaturated solutions. This interaction highlights the potential role of Iron(III) phosphate dihydrate in biomineralization processes, where inorganic materials are deposited on organic matrices.
Q2: Can Iron(III) phosphate dihydrate act as a catalyst, and if so, in what reactions?
A: Yes, Iron(III) phosphate dihydrate exhibits catalytic properties. One study [] revealed its efficacy as a heterogeneous catalyst in the synthesis of 3,4-dihydropyrimidin-2(1H)-ones. These compounds, also known as Biginelli compounds, are important heterocyclic structures with various pharmacological activities. The use of Iron(III) phosphate dihydrate as a catalyst in this reaction offered a fast and efficient route to these valuable compounds.
Q3: How does the concentration of Iron(III) phosphate dihydrate in solution affect its crystallization on collagen?
A: The concentration of Iron(III) phosphate dihydrate, specifically the level of supersaturation in solution, significantly impacts its crystallization on collagen. Research [] has shown that the induction time, or the time it takes for crystal formation to begin, is inversely proportional to the solution supersaturation. Higher supersaturation leads to faster nucleation and crystal growth. Furthermore, the rate of Iron(III) phosphate dihydrate overgrowth on collagen is also directly proportional to the solution supersaturation. This relationship suggests that controlling the concentration of Iron(III) phosphate dihydrate is crucial for influencing the kinetics of its interaction with biological substrates.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


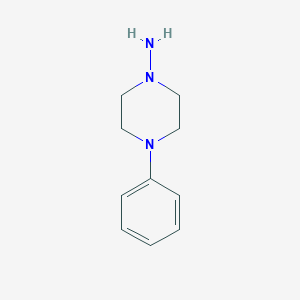

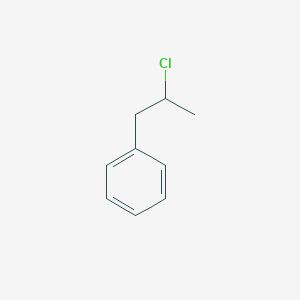
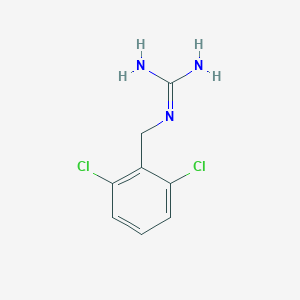

![[2-(2,3-dihydro-1,4-benzodioxin-3-yl)-2-hydroxyethyl] N-methylcarbamate](/img/structure/B76296.png)

